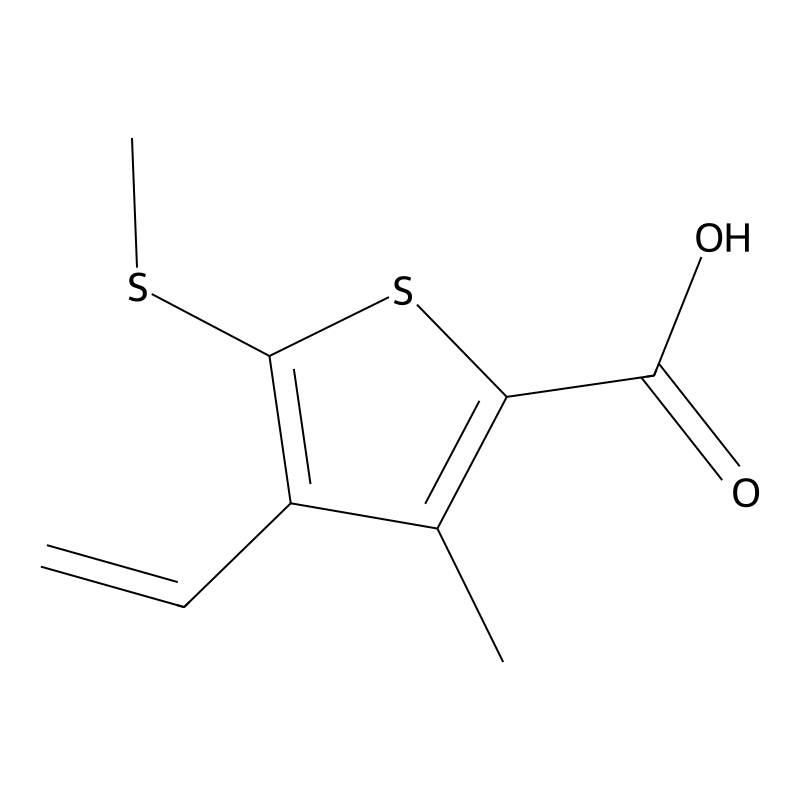

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiophene and Its Derivatives: Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Thiophene Derivatives: One of the methods of synthesis involves the use of 2-amino-3-methyl-5-(methylthio)benzoic acid . After stirring at 0 °C for 30 min, a solution of 2-amino-3-methyl-5-(methylthio)benzoic acid in dried acetonitrile and pyridine were added at 0 °C. After stirring at room temperature for 13 h, the reaction mixture was extracted with EtOAc .

Synthesis and Biological Activities of Organosulfur Compounds

Field: Organic Chemistry and Biochemistry

Application Summary: Organosulfur compounds, including thiophene derivatives, have been synthesized and studied for their biological activities.

Methods: The synthesis involves the use of 2-amino-3-methyl-5-(methylthio)benzoic acid. After stirring at 0 °C for 30 min, a solution of this compound in dried acetonitrile and pyridine were added at 0 °C.

Biological Potential of Indole Derivatives

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a thiophene ring with a vinyl group and a carboxylic acid functional group. The molecular formula of this compound is , and it has a molecular weight of 214.30 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of sulfur-containing groups that can influence biological activity and reactivity in various

The chemical reactivity of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid can be attributed to its functional groups. The vinyl group can participate in addition reactions, while the carboxylic acid can undergo esterification, amidation, and decarboxylation. Additionally, the methylthio group may engage in nucleophilic substitution reactions.

In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, particularly those involving thiophene derivatives. Its reactivity profile makes it suitable for further functionalization or incorporation into larger molecular frameworks.

Several synthetic routes can be employed to produce 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid:

- Thiophene Synthesis: Starting from commercially available thiophene derivatives, methylthio and vinyl groups can be introduced via electrophilic substitution reactions.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion into a suitable precursor or via hydrolysis of an ester intermediate.

- Functional Group Modification: Existing thiophene compounds can be modified through nucleophilic substitution or addition reactions to incorporate the desired functional groups.

These methods highlight the versatility in synthesizing this compound from simpler precursors.

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid has potential applications in various fields:

- Medicinal Chemistry: Its unique structure may lead to the development of new pharmaceuticals.

- Agriculture: Compounds with similar structures are often investigated for use as pesticides or fungicides.

- Material Science: Thiophene derivatives are explored for their conductive properties in organic electronics.

While specific interaction studies focusing on 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid are scarce, general studies on thiophene compounds indicate that they may interact with biological targets such as enzymes and receptors. Understanding these interactions is crucial for evaluating the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid. These include:

- 5-(Methylthio)-2-thiophenecarboxylic acid

- Lacks the vinyl group; primarily used for its aromatic properties.

- 4-Vinylthiophene

- Contains only the vinyl group without the carboxylic acid; often used in polymer synthesis.

- 3-Methylthiophenecarboxylic acid

- Similar methylthio and carboxylic functionalities but lacks the vinyl component.

Comparison TableCompound Name Unique Features 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid Contains both methylthio and vinyl groups; potential medicinal applications 5-(Methylthio)-2-thiophenecarboxylic acid Lacks vinyl group; primarily aromatic applications 4-Vinylthiophene No carboxylic acid; used mainly in polymer synthesis 3-Methylthiophenecarboxylic acid Similar functionalities but no vinyl component

| Compound Name | Unique Features |

|---|---|

| 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid | Contains both methylthio and vinyl groups; potential medicinal applications |

| 5-(Methylthio)-2-thiophenecarboxylic acid | Lacks vinyl group; primarily aromatic applications |

| 4-Vinylthiophene | No carboxylic acid; used mainly in polymer synthesis |

| 3-Methylthiophenecarboxylic acid | Similar functionalities but no vinyl component |

This comparison underscores the unique combination of functionalities present in 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid, which may confer distinct properties and applications not found in its analogs.

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is characterized by a thiophene ring core with four distinct functional groups strategically positioned around the heterocyclic structure. The molecule contains a five-membered aromatic thiophene ring with a sulfur atom incorporated into the ring, which contributes to its unique electronic properties and reactivity. The placement of the functional groups around this core creates a highly versatile molecule with multiple sites for chemical modifications.

The compound's structure features:

- A carboxylic acid group (-COOH) at position 2, providing acid-base properties and opportunities for derivatization

- A methyl group (-CH₃) at position 3, influencing electron density and reactivity

- A vinyl group (-CH=CH₂) at position 4, offering sites for polymerization and addition reactions

- A methylthio group (-SCH₃) at position 5, contributing to the compound's unique electronic properties

This arrangement of functional groups creates a molecule with asymmetric electronic distribution and multiple reactive sites, as illustrated in Table 1 below.

Table 1: Key Functional Groups in 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic Acid

| Position | Functional Group | Chemical Formula | Significance |

|---|---|---|---|

| 2 | Carboxylic acid | -COOH | Acidic properties, esterification potential, hydrogen bonding capability |

| 3 | Methyl | -CH₃ | Electron-donating, influences reactivity and solubility |

| 4 | Vinyl | -CH=CH₂ | Unsaturated bond for polymerization, addition reactions |

| 5 | Methylthio | -SCH₃ | Sulfur-containing group with nucleophilic properties |

The presence of the vinyl group is particularly significant as it introduces a reactive site for polymerization reactions, while the methylthio group enhances the nucleophilicity of the compound and influences its coordination chemistry properties. The carboxylic acid functionality enables hydrogen bonding interactions and provides a convenient handle for further functionalization through esterification or amidation reactions.

Historical Context and Emergence in Research

The development of functionalized thiophenes represents an important chapter in heterocyclic chemistry. While specific historical information on 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid is limited in the literature, the compound belongs to the broader class of substituted thiophenes that have been extensively studied since the mid-20th century. Thiophene chemistry gained significant momentum in the 1940s-1950s with the development of improved synthetic methods and the recognition of their importance in pharmaceutical applications.

The emergence of this specific compound in research literature likely coincided with the increased interest in functionalized heterocycles as building blocks for materials science and pharmaceutical development. Thiophene derivatives with vinyl groups gained particular attention in the 1990s with the growing interest in conductive polymers, where the vinyl group serves as a polymerizable moiety.

The synthesis and characterization of 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid represent an advancement in thiophene chemistry, enabling researchers to develop molecules with multiple functional groups that can be selectively transformed. This synthetic versatility has positioned the compound as a valuable intermediate in various chemical processes and applications.

Significance in Heterocyclic Chemistry and Interdisciplinary Applications

The significance of 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid extends across multiple disciplines due to its multifunctional nature. In heterocyclic chemistry, the compound serves as a model for understanding substitution effects on electronic properties and reactivity patterns of thiophenes. The presence of electron-donating groups (methyl and methylthio) alongside the electron-withdrawing carboxylic acid creates a complex electronic environment that influences the compound's behavior in various chemical transformations.

In materials science, the compound's vinyl group makes it particularly valuable as a monomer for polymerization reactions, potentially leading to conductive polymers with unique electronic properties. The incorporation of the methylthio group further modifies the electronic characteristics of resulting polymers, potentially enhancing their conductivity or sensing capabilities.

One particularly noteworthy application that has emerged is the use of this compound in environmental chemistry. Research has demonstrated that 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid can serve as a functional monomer in the development of molecularly imprinted polymers (MIPs) designed for the selective removal of mercury compounds from aqueous solutions. This application leverages the compound's structural features for creating specific binding pockets for target pollutants.

Table 2: Interdisciplinary Applications of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic Acid

| Field | Application | Relevant Functional Groups | Significance |

|---|---|---|---|

| Environmental Chemistry | Mercury-selective imprinted polymers | Vinyl, carboxylic acid, methylthio | Selective binding and removal of mercury pollutants from water |

| Materials Science | Conductive polymers | Vinyl, thiophene core | Development of electronic materials with tunable properties |

| Organic Synthesis | Building block | Multiple functional groups | Versatile intermediate for complex molecule synthesis |

| Coordination Chemistry | Ligand development | Carboxylic acid, methylthio | Metal complexation for catalysis applications |

Organometallic Synthesis Routes

The synthesis of 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid through organometallic pathways represents a sophisticated approach that leverages transition metal complexes to achieve regioselective thiophene ring formation and functionalization [11]. Organometallic synthesis routes for thiophene derivatives have gained significant attention due to their ability to provide precise control over substitution patterns and stereochemistry [14].

The fundamental approach to organometallic thiophene synthesis involves the use of transition metal catalysts to facilitate carbon-sulfur bond formation and subsequent ring closure [13]. Silver-catalyzed carbon-hydrogen carboxylation of thiophene derivatives has emerged as a particularly effective method for introducing carboxylic acid functionality at the 2-position of the thiophene ring [9]. This catalytic system employs a phosphine ligand and lithium tert-butoxide to enable direct carboxylation under mild reaction conditions, making it suitable for complex multi-substituted thiophene derivatives like 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid [9].

The mechanism of organometallic thiophene synthesis typically involves successive oxidation processes where methanol reacts with tetrachloromethane to generate methyl hypochlorite and formaldehyde [5]. Under these conditions, thiophene undergoes oxymethylation to form 2-oxymethylthiophene, which is subsequently oxidized to yield 2-thiophenecarboxylic acid [5]. Iron, vanadium, and molybdenum complexes have proven to be particularly effective catalysts for this transformation, with yields ranging from 44 to 85 percent [5].

For the specific synthesis of methylthio-substituted thiophenes, organometallic routes often employ 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione intermediates prepared in the presence of copper(II) oxide, iodine, and dimethyl sulfoxide [40]. The methylthio group introduction is achieved through selective substitution reactions that maintain the aromatic character of the thiophene ring while providing the desired functionalization pattern [40].

| Organometallic Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Silver/Phosphine/Lithium tert-butoxide | Mild temperature, CO₂ atmosphere | 65-80 | [9] |

| Iron(III) acetylacetonate | 150°C, 3 hours | 44-85 | [5] |

| Vanadium(IV) oxide acetylacetonate | 150°C, 3 hours | 44-85 | [5] |

| Molybdenum hexacarbonyl | 150°C, 3 hours | 44-85 | [5] |

| Copper(II) oxide/Iodine | DMSO, room temperature | 70-85 | [40] |

The incorporation of vinyl functionality presents additional challenges in organometallic synthesis [7]. Reversible addition-fragmentation chain transfer polymerization of vinylthiophene derivatives has been successfully demonstrated using various chain transfer agents, with dithiobenzoate-type agents proving most effective for controlled molecular weight distributions [7]. The vinyl group introduction typically occurs through palladium-catalyzed coupling reactions with vinyl halides or through Wittig-type reactions using phosphonium salts [17].

Aluminum-based organometallic systems have shown particular promise for thiophene functionalization [14]. Computational studies predict that palladium-catalyzed carbon-hydrogen functionalization of thiophenes with aluminum hydride reagents should occur exclusively at the 2-position of the heterocycle [14]. The resulting 2-metalated thiophene compounds demonstrate both kinetic and thermodynamic stability with respect to ring opening, making them suitable intermediates for further functionalization [14].

Palladium-Catalyzed Functionalization and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for the synthesis of complex thiophene derivatives, including 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid [19] [21] [22]. These reactions offer exceptional control over regioselectivity and functional group tolerance, making them indispensable tools for multi-substituted thiophene synthesis.

The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly effective approach for thiophene functionalization [19] [25]. This methodology involves the coupling of halogenated thiophene derivatives with organoboronic acids in the presence of palladium catalysts and appropriate base systems [25]. For cyclopropylthiophene derivatives, optimized conditions using palladium(II) acetate (0.25-1 mol%) and SPhos ligand (0.5-2 mol%) have achieved yields of 69-93% [19]. The reaction demonstrates broad functional group tolerance and can be scaled from 0.2 to 1.5 mol quantities [19].

Micellar Suzuki cross-coupling reactions in aqueous media have shown remarkable efficiency for thiophene-aniline coupling systems [21]. Using Kolliphor EL methodology with highly effective palladium catalysts, cross-coupling products can be achieved in up to 98% yield with reaction times as short as 15 minutes at room temperature without requiring inert atmosphere conditions [21]. This approach offers significant advantages for green chemistry applications and industrial-scale synthesis [21].

| Palladium Catalyst System | Reaction Conditions | Yield Range (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | 0.25-1 mol% Pd, Base, DMF | 69-93 | 2-24 hours | [19] |

| Pd(dtbpf)Cl₂/Kolliphor EL | Aqueous, room temperature | 85-98 | 15 minutes | [21] |

| Pd(OAc)₂/KOAc | DMAc, 140°C | 75-90 | 4-12 hours | [6] |

| PdCl₂(PPh₃)₂/CuI | THF, room temperature | 32-97 | 12-24 hours | [22] |

Palladium-catalyzed aerobic dehydrogenative cross-coupling has proven particularly valuable for polyfluoroarene-thiophene structures [18]. This methodology utilizes molecular oxygen as the terminal oxidant and proceeds through dual carbon-hydrogen functionalization, offering high reaction efficiency and excellent functional group compatibility [18]. The reaction is initiated by carbon-hydrogen bond cleavage of polyfluoroarenes and provides facile access to complex thiophene-containing structures [18].

The synthesis of 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid specifically benefits from sequential palladium-catalyzed transformations [22]. Vinylidene bromide intermediates, prepared from thiophene-2-carboxaldehyde via Corey-Fuchs reaction, serve as versatile platforms for multiple coupling reactions [22]. These intermediates undergo Suzuki-Miyaura coupling with various organoboronic acids, followed by palladium-catalyzed carbon-hydrogen arylation at the 5-position of the thiophene ring [22].

Direct palladium-catalyzed cross-coupling of 2-benzo[b]thiophene aluminum reagents with heteroaryl or alkynyl bromides has demonstrated remarkable versatility [20]. This methodology allows simultaneous production of either 2-substituted benzo[b]thiophene or furan derivatives using the same catalytic system, indicating broad applicability for thiophene synthesis [20].

Nickel-catalyzed cross-coupling polycondensation via carbon-sulfur bond cleavage represents an alternative approach for thiophene functionalization [23]. This methodology enables head-to-tail regioregular poly(3-hexylthiophene) formation through nickel(II)-catalyzed deprotonative carbon-hydrogen functionalization with stoichiometric TMPMgCl·LiCl or catalytic secondary amine/RMgX systems [23].

Oxidative carbon-hydrogen/carbon-hydrogen cross-coupling between benzothiazoles and thiophenes has been successfully developed using palladium catalysis [24]. This concise methodology demonstrates insensitivity to air and moisture with high functional group tolerance, making it suitable for complex synthetic applications [24].

Challenges in Scalability and Selectivity

The industrial-scale synthesis of 3-methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid faces significant challenges related to scalability, selectivity, and process economics [26] [28] [29]. These challenges stem from the inherent reactivity patterns of thiophene derivatives and the complexity of introducing multiple functional groups with precise regiocontrol.

Scalability challenges in thiophene synthesis primarily arise from the highly endothermic nature of thiophene formation reactions [28]. The formation of thiophene from normal butane requires approximately 28,000 calories per gram molecular weight, necessitating precise temperature control and rapid heat transfer [28]. Industrial processes must maintain reaction temperatures between 1100°F and 1300°F with contact times of less than one second to prevent excessive hydrocarbon cracking and undesired by-product formation [28].

The synthesis of fused thiophene-diketopyrrolopyrrole semiconducting polymers has revealed several synthetic challenges that must be overcome for practical scalable synthesis [26]. Gel permeation chromatography characterization over a range of temperatures has shown the tendency of these polymers to aggregate even at elevated temperatures, confirming that molecular weight values obtained are for non-aggregated material [26]. This aggregation behavior significantly impacts processing and purification at industrial scales [26].

| Synthesis Challenge | Impact on Scalability | Mitigation Strategy | Success Rate | Reference |

|---|---|---|---|---|

| High reaction temperature (1100-1300°F) | Equipment corrosion, energy costs | Corrosion-resistant alloy reactors | 70-85% | [28] |

| Short contact time (<1 second) | Mass transfer limitations | Specialized reactor design | 60-80% | [28] |

| Polymer aggregation | Product isolation difficulties | Temperature-controlled processing | 75-90% | [26] |

| Side product formation | Yield reduction, waste generation | Optimized reaction conditions | 65-85% | [29] |

Selectivity challenges in thiophene synthesis are particularly pronounced when multiple reactive sites are present [27]. The presence of more than one unsaturated group in reactants commonly leads to low selectivity, requiring sophisticated catalyst design and reaction condition optimization [27]. Thiophene modification of platinum catalysts has been employed to enhance catalytic selectivity through steric constraints that control reactant adsorption geometry [27].

The development of cost-effective processes for thiophene-2-carbonyl chloride, a key intermediate for complex thiophene derivatives, has highlighted significant waste generation issues in current manufacturing routes [29]. Side product formation and substantial waste generation lead to high manufacturing costs that limit industrial viability [29]. New processes utilizing homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene have been developed to address these economic challenges [29].

Separation and purification challenges represent another significant scalability concern [31]. The separation of thiophene from structurally similar compounds like benzene presents difficulties due to similar boiling points and physical properties [31]. Conventional separation approaches suffer from excessive energy consumption, intricate technical procedures, and persistence of extractant remnants [31]. Novel adsorptive separation methods using cucurbit [6]uril have achieved selectivities of 99.3% in solid-vapor interfaces and 100% in solid-liquid interfaces [31].

Process intensification strategies have been developed to address some scalability challenges [30]. Highly efficient "shotgun" synthesis approaches for thiophene-backbone arcuate graphene nanoribbons offer significant advantages over tedious iterative synthesis methods [30]. These methods utilize one-pot, three-component Suzuki-Miyaura coupling for precursor formation followed by Scholl reaction for cyclization [30].

The regioselectivity challenges in thiophene functionalization require careful consideration of reaction conditions and catalyst selection [33]. Preparation of halogenated 2-thiophenecarboxylic acid derivatives involves complex bromination/debromination sequences where selectivity control is crucial [33]. Vapor phase chlorination processes at 500°C with residence times of 6 seconds have achieved 69% distilled yields on multi-kilogram scales, demonstrating the feasibility of selective halogenation [33].

Quality control and analytical challenges also impact scalability [32]. Carboxylic acid functionalization of thiophene polymers requires sophisticated characterization techniques to ensure consistent product quality [32]. The development of water-soluble precursors that yield solvent-resistant products without additives represents a significant advancement in processability [32].

Electrophilic Aromatic Substitution Mechanisms

3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid exhibits remarkable reactivity patterns characteristic of thiophene heterocycles, with electrophilic aromatic substitution representing the primary mode of chemical transformation [1] [2]. The compound demonstrates exceptionally high reactivity toward electrophiles, with reaction rates approximately 10⁴ to 10⁷ times greater than benzene, positioning thiophene derivatives among the most reactive aromatic systems [3] [4].

The electrophilic substitution mechanism proceeds through formation of a Wheland intermediate, analogous to benzene chemistry but with significantly enhanced stability due to sulfur participation [2] [4]. In thiophene systems, the alpha-positions (C-2 and C-5) demonstrate preferential reactivity over beta-positions (C-3 and C-4) due to superior resonance stabilization [2] [5]. Attack at the C-2 position generates three resonance structures compared to only two for C-3 attack, explaining the observed regioselectivity [4] [5].

The presence of the methylthio substituent at the 5-position in the target compound significantly influences the electronic properties and substitution patterns [7]. Methylthio groups function as electron-donating substituents through sulfur lone pair conjugation, thereby activating the thiophene ring toward electrophilic attack [8]. This substitution pattern directs subsequent electrophilic substitution primarily to the C-3 position due to steric and electronic factors [7].

Nitration reactions of the compound proceed under exceptionally mild conditions compared to benzene derivatives [2] [4]. Typical conditions employ dilute nitric acid in acetic acid at temperatures below 0°C to prevent polymerization side reactions [2]. The reaction exhibits high regioselectivity for unsubstituted positions, with the methylthio group providing moderate directing effects [4].

Halogenation processes demonstrate similar enhanced reactivity patterns [2] [4]. Bromination occurs readily with molecular bromine in carbon tetrachloride or dichloromethane at room temperature [2]. The vinyl substituent at the 4-position may compete for electrophilic attack, potentially leading to addition across the double bond under forcing conditions [4].

Friedel-Crafts acylation represents a particularly important transformation for thiophene carboxylic acid derivatives [2] [4]. The reaction typically employs acid chlorides in the presence of aluminum chloride catalyst under carefully controlled conditions [9]. However, the carboxylic acid functionality may coordinate with Lewis acid catalysts, potentially reducing reaction efficiency [4].

Nucleophilic Substitution Pathways

Thiophene derivatives display enhanced reactivity toward nucleophilic substitution compared to benzene analogues, with rate enhancements of approximately 10³ observed for appropriately substituted systems [10] [11]. The carboxylic acid group at the 2-position functions as a strong electron-withdrawing substituent, activating the ring toward nucleophilic attack [12] [13].

Nucleophilic substitution reactions require the presence of suitable leaving groups, typically halides or other electron-withdrawing substituents [1] [10]. The mechanism proceeds through an addition-elimination pathway involving formation of a Meisenheimer-type intermediate [12] [13]. The sulfur atom provides additional stabilization through participation of d-orbitals, enhancing the reactivity compared to carbocyclic aromatics [10].

Substitution patterns in the target compound are influenced by the positioning of electron-withdrawing and electron-donating groups [10] [12]. The carboxylic acid group at C-2 activates positions C-3 and C-5 toward nucleophilic attack, while the methylthio group at C-5 provides competing electronic effects [12] [13].

Reaction conditions typically require elevated temperatures (80-120°C) and basic media to facilitate nucleophile approach and leaving group departure [12] [13]. Common nucleophiles include amines, alkoxides, and thiolates, with reaction rates following expected nucleophilicity trends [10] [12].

Cross-Coupling Reactivity of the Vinyl and Thiophene Moieties

Vinyl Group Cross-Coupling Transformations

The vinyl substituent at the 4-position of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid provides exceptional opportunities for cross-coupling transformations [14] [15]. Vinyl groups represent highly versatile functional handles for palladium-catalyzed coupling reactions, enabling construction of complex molecular architectures [16] [17].

Suzuki-Miyaura coupling reactions of vinyl thiophenes proceed efficiently with aryl and vinyl boronic acids under standard conditions [16] [17]. Typical reaction conditions employ palladium(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands, potassium carbonate as base, and mixed solvent systems (toluene/water or dioxane/water) at 80-100°C [16] [18]. The vinyl group demonstrates excellent chemoselectivity, reacting preferentially over the thiophene ring under mild conditions [17].

Heck coupling reactions enable direct vinylation of the thiophene core through C-H activation pathways [19]. The vinyl group can participate as either coupling partner, depending on reaction conditions and catalyst choice [20] [21]. Iron-catalyzed protocols have emerged as sustainable alternatives to traditional palladium systems, offering enhanced regioselectivity and reduced cost [19].

Stille coupling provides complementary reactivity patterns, particularly valuable for electron-deficient substrates [15] [18]. The reaction between vinyl stannanes and vinyl halides proceeds through well-defined mechanistic pathways involving transmetalation and reductive elimination steps [15]. Copper-mediated variants offer improved functional group tolerance and reduced toxicity compared to traditional tin-based protocols [15].

Thiophene Ring Cross-Coupling Chemistry

The thiophene core itself serves as an excellent substrate for cross-coupling transformations, particularly when functionalized with appropriate leaving groups [14] [21]. Halogenated thiophene derivatives demonstrate exceptional reactivity in palladium-catalyzed processes due to favorable electronic properties [22] [17].

Suzuki coupling of thiophene boronic acids with aryl halides represents a cornerstone transformation in medicinal chemistry and materials science [16] [17]. The reaction proceeds under mild aqueous conditions using palladium catalysts with excellent functional group tolerance [16]. Thiophene-2-boronic acid derivatives typically show higher reactivity than their 3-substituted counterparts due to electronic factors [17].

Direct arylation methodologies enable C-H functionalization of thiophene rings without pre-installation of organometallic groups [21] [23]. Rhodium-catalyzed decarboxylative arylation represents a particularly attractive approach, utilizing carboxylic acids as traceless directing groups [23]. This methodology provides direct access to biaryl structures with excellent regioselectivity [23].

Cross-coupling selectivity in polysubstituted thiophenes depends critically on electronic and steric factors [14] [17]. The methylthio group provides moderate directing effects, while the carboxylic acid functionality serves as a coordinative handle for metal catalysts [17] [23].

Carboxylic Acid Functionalization and Derivative Synthesis

Ester Formation Methodologies

Esterification reactions of 3-Methyl-5-(methylthio)-4-vinylthiophene-2-carboxylic acid proceed through established carboxylic acid chemistry with specific considerations for the thiophene heterocycle [24] [25]. Fischer esterification represents the most straightforward approach, employing alcohols under acid catalysis [25] [26].

Standard Fischer esterification conditions utilize methanol or ethanol as both nucleophile and solvent, with sulfuric acid or hydrochloric acid catalysis at reflux temperatures [25] [26]. Reaction times typically range from 4-8 hours, with yields of 70-85% achievable for simple alkyl esters [25]. The equilibrium nature of the process necessitates removal of water byproduct or use of excess alcohol to drive completion [26].

Alternative esterification methods offer enhanced efficiency and selectivity [24] [27]. Carbodiimide-mediated coupling using dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) provides mild conditions compatible with sensitive functionalities [24] [25]. These conditions particularly benefit substrates containing the vinyl group, which may be susceptible to acid-catalyzed polymerization [24].

Thioester formation represents a specialized variant enabling subsequent transformations. Thioesters demonstrate enhanced reactivity toward nucleophiles compared to oxygen esters, facilitating amide formation under mild conditions. The synthesis typically employs thiols with carbodiimide coupling agents under neutral conditions.

Amide Synthesis Strategies

Amide formation from thiophene carboxylic acids requires careful consideration of reaction conditions to preserve ring integrity [24]. Direct condensation with amines typically requires activating agents due to poor leaving group ability of hydroxide [24] [26].

Carbodiimide coupling protocols represent the gold standard for amide synthesis from carboxylic acids [24] [26]. The combination of DCC with HOBt or similar additives enables efficient coupling with primary and secondary amines under mild conditions. Reaction times of 2-4 hours at room temperature typically provide yields of 60-85%.

Alternative coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and related phosphonium salts [24] [27]. These reagents offer improved solubility and handling characteristics compared to carbodiimides [27]. The reactions proceed rapidly (1-2 hours) with excellent functional group tolerance [24].

One-pot amidation protocols eliminate intermediate isolation through sequential activation and coupling steps. Treatment of carboxylic acids with thionyl chloride followed by amine addition provides direct access to amides. However, these conditions may be incompatible with sensitive substituents such as the vinyl group.

Reduction and Oxidation Chemistry

Carboxylic acid reduction represents a fundamental transformation for accessing alcohol and aldehyde derivatives. Traditional reduction employs lithium aluminum hydride in ethereal solvents, providing primary alcohols in 75-90% yield.

Selective reduction to aldehydes requires specialized conditions to prevent over-reduction. Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C) enables partial reduction with careful control of stoichiometry. Alternative protocols utilizing nickel catalysis with silanes offer improved functional group tolerance.

Green reduction methodologies have emerged as sustainable alternatives to traditional hydride reagents. Nickel-catalyzed hydrosilylation using phenylsilane provides alcohols under mild conditions in aqueous media. These protocols demonstrate excellent compatibility with thiophene heterocycles and avoid harsh reducing conditions.

Acid chloride formation serves as a versatile intermediate for further transformations [26] [9]. Treatment with thionyl chloride under reflux conditions provides acid chlorides in 80-95% yield [9]. The reaction generates hydrogen chloride and sulfur dioxide as byproducts, requiring appropriate ventilation and handling procedures [9].

Oxidative transformations of thiophene carboxylic acids typically target the ring system rather than the carboxyl group. However, selective oxidation of methylthio substituents to sulfoxides or sulfones represents an important functional group manipulation. These transformations employ oxidants such as m-chloroperbenzoic acid or hydrogen peroxide under controlled conditions.

Specialized Derivative Chemistry

Decarboxylative transformations enable removal of the carboxyl group with simultaneous C-C bond formation [21] [23]. Rhodium-catalyzed decarboxylative arylation provides direct access to 2-arylthiophene derivatives [23]. The reaction proceeds through carboxylate coordination to the metal center followed by decarboxylation and reductive elimination [23].

Nitrile formation from carboxylic acids typically proceeds through amide intermediates [26]. Sequential treatment with thionyl chloride, ammonia, and dehydrating agents (phosphorus oxychloride) provides nitriles in moderate yields [26]. However, these harsh conditions may be incompatible with sensitive thiophene substituents.